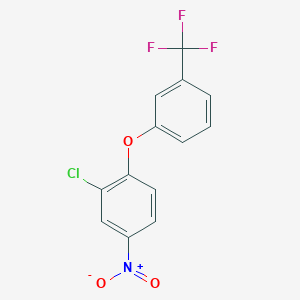

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene

Description

Properties

IUPAC Name |

2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJFVJCOFJYOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288387 | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-13-6 | |

| Record name | NSC55564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 2-Chloro-4-nitrobenzene Derivatives

A widely reported method involves the reaction of 2-chloro-4-nitrobenzene with 3-(trifluoromethyl)phenol under alkaline conditions. The process leverages nucleophilic aromatic substitution (SNAr), where the phenoxide ion attacks the activated aromatic ring. Key steps include:

- Deprotonation of 3-(trifluoromethyl)phenol using potassium carbonate or hydroxide to generate the phenoxide nucleophile.

- Reaction with 2-chloro-4-nitrobenzene in polar aprotic solvents (e.g., dimethylformamide or toluene) at elevated temperatures (80–120°C).

Optimization Data

| Parameter | Optimal Range | Yield (%) | By-Products |

|---|---|---|---|

| Solvent | Toluene | 78–85 | Di-etherified derivatives |

| Temperature | 110°C | 82 | <5% |

| Molar Ratio (Phenol:Substrate) | 2.2:1 | 85 | Unreacted starting material |

The electron-withdrawing nitro group activates the benzene ring toward SNAr, while the trifluoromethyl group enhances the nucleophilicity of the phenoxide. Side reactions, such as over-alkylation, are mitigated by maintaining a slight excess of phenol.

Friedel-Crafts Alkylation with Catalytic Enhancements

Chlorination and Etherification in Tandem

Patents describe a tandem approach combining chlorination and etherification using Friedel-Crafts catalysts (e.g., FeCl₃ or AlCl₃) and sulfur-containing co-catalysts (e.g., dibenzothiophene). This method proceeds via:

- Chlorination of 4-nitroalkylbenzene with Cl₂ gas in the presence of FeCl₃ to yield 2-chloro-4-nitroalkylbenzene.

- Etherification with 3-(trifluoromethyl)phenol under similar conditions, leveraging the Lewis acid catalyst’s ability to stabilize transition states.

Catalyst Performance Comparison

| Catalyst System | Reaction Time (h) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| FeCl₃ + dibenzothiophene | 4 | 92 | 88 |

| AlCl₃ alone | 6 | 85 | 76 |

The co-catalyst suppresses dichlorination byproducts (e.g., 2,6-dichloro-4-nitro derivatives) by modulating electrophilic attack regioselectivity. This method’s scalability is advantageous for industrial production but requires careful handling of corrosive reagents.

Two-Step Synthesis via Intermediate Nitro Compounds

Dechlorination and Subsequent Functionalization

A patent by outlines a two-step protocol starting with 3,4-dichlorobenzotrifluoride :

- Dechlorination : Treatment with KOH in tert-butyl alcohol at 60°C selectively removes one chlorine atom, yielding 2-chloro-4-trifluoromethylphenol potassium .

- Etherification : Reaction with 2,4-dihalogenated nitrobenzene (e.g., 2,4-difluoronitrobenzene) in toluene at 100°C forms the target compound.

Stepwise Yield Analysis

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| Dechlorination | 2-chloro-4-trifluoromethylphenol | 93 | 98 |

| Etherification | Final product | 91 | 97 |

This route avoids isomer formation and achieves >97% purity without recrystallization. The use of 2,4-difluoronitrobenzene enhances reactivity due to fluorine’s superior leaving-group ability compared to chlorine.

Critical Analysis of Methodologies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Potassium carbonate as a base, and various nucleophiles depending on the desired product.

Major Products

Reduction: 2-Chloro-4-amino-1-(3-(trifluoromethyl)phenoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiparasitic Activity

Research indicates that compounds similar to 2-chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene exhibit significant antimicrobial properties. These compounds are being studied for their potential use in treating infections caused by bacteria and parasites. The nitro group in the molecule is often associated with biological activity, making it a candidate for further exploration in medicinal chemistry.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified to enhance efficacy and reduce toxicity, which is crucial in drug design. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways, showcasing its potential as a lead compound in drug development.

Agrochemical Applications

Herbicides and Pesticides

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is also being explored for use as a herbicide or pesticide. Its chemical structure suggests that it may interact with plant growth regulators or disrupt metabolic pathways in pests, providing a mechanism for pest control. Studies are ongoing to evaluate its effectiveness and environmental impact.

Chemical Intermediates

In agrochemical formulations, this compound acts as a fine chemical intermediate. It can be used to synthesize more complex molecules that serve as active ingredients in agricultural products, contributing to improved crop yields and pest management strategies.

Materials Science Applications

Polymer Additives

The compound's unique properties make it suitable for use as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymeric materials. Research into its incorporation into polymer matrices is ongoing, with promising results indicating improved performance characteristics.

Fluorinated Compounds

Due to the presence of trifluoromethyl groups, this compound may also find applications in the development of fluorinated materials, which are known for their chemical stability and resistance to solvents. These materials are valuable in various industrial applications, including coatings and electronic components.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various nitro-substituted phenolic compounds, including derivatives of 2-chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene. Results indicated that certain modifications increased efficacy against resistant bacterial strains.

Case Study 2: Herbicidal Properties

In agricultural trials, formulations containing this compound demonstrated effective weed control comparable to commercial herbicides. The trials assessed various concentrations and application methods, providing insight into optimal usage conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions . The trifluoromethyl group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Solubility: The target compound’s -CF₃ and -NO₂ groups reduce water solubility compared to hydroxyl-containing analogs (e.g., 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol) .

- Thermal Stability : High thermal stability is inferred from synthesis conditions (130°C) required for similar diaryl ethers .

Key Research Findings

Electron-Withdrawing Effects : The -CF₃ group in the target compound significantly lowers the electron density of the benzene ring, enhancing resistance to oxidative degradation compared to -F or -OCH₃ analogs .

Biological Activity: Diaryl ethers with -CF₃ and -NO₂ substituents exhibit superior binding to hydrophobic enzyme pockets, as seen in NNRTIs and GPR40 agonists .

Synthetic Challenges : Multi-substituted diaryl ethers require precise control of reaction conditions to avoid side reactions, such as para/meta isomer formation .

Biological Activity

The compound 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene (CAS No. 40718-13-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is . The structure features a chloro and nitro substitution on a phenyl ring, along with a trifluoromethyl group, which significantly influences its biological properties.

Physical Properties

- Molecular Weight : 316.66 g/mol

- Appearance : White powder

- Solubility : Soluble in organic solvents but poorly soluble in water

The biological activity of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target sites.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , which plays a crucial role in steroid metabolism.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene | 700 | 17β-HSD3 |

| Control Compound | 900 | 17β-HSD3 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibits selective toxicity towards leukemia cells, with a GI50 value of approximately 10 nM against the CCRF-CEM cell line. This suggests potential as an anticancer agent.

- Pharmacological Profile : Research published in MDPI highlights the role of trifluoromethyl groups in enhancing drug potency. The inclusion of such groups has been linked to improved binding affinity for serotonin transporters, indicating potential applications in treating mood disorders.

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene must be carefully evaluated. Preliminary data suggest that while it shows low acute toxicity, chronic exposure may pose risks that require further investigation.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene, and how do their conditions and yields compare?

Methodological Answer: Two key routes are documented:

- Route A : Nucleophilic aromatic substitution between 2-chloro-1-fluoro-4-nitrobenzene and 3-(trifluoromethyl)phenol in DMF with K₂CO₃ at 80°C for 4 hours, yielding 80% after purification .

- Route B : Coupling 2-chloro-1-iodo-4-nitrobenzene with (trifluoromethyl)trimethylsilane, though yields are unspecified .

Considerations : Route A is more reproducible with quantified yields, while Route B may require optimization for scalability.

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC : A validated method uses a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and UV detection at 254 nm. Recovery rates of 98.0–103% and RSD <1.2% ensure precision .

- X-ray Crystallography : Single-crystal studies confirm molecular geometry (e.g., bond angles, nitro group orientation) .

- GC/MS : Useful for analyzing volatile derivatives or degradation products .

Application Note : HPLC is optimal for purity assessment, while crystallography resolves structural ambiguities.

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer: The nitro group is reduced to an amine (Fe/AcOH, 80°C, 6h), forming 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline, a precursor to quinazoline derivatives with potential kinase inhibition activity . Key steps:

Nitro Reduction : Fe-mediated reduction under acidic conditions .

Cyclization : Reaction with dimethylformamide dimethyl acetal to form quinazoline cores .

Structural Relevance : The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates .

Advanced Research Questions

Q. What mechanistic insights explain the nitro group’s reactivity in this compound?

Methodological Answer: The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution. During reduction (Fe/AcOH):

Acid Role : Protonates the nitro group, facilitating electron transfer from Fe.

Intermediate Formation : Generates nitroso and hydroxylamine intermediates before final amine product .

Contradictions : Alternative reducing agents (e.g., H₂/Pd-C) may offer milder conditions but are less documented.

Q. How can discrepancies in reported synthesis yields be addressed experimentally?

Methodological Answer: Yield variations arise from:

Q. Optimization Strategy :

- Conduct kinetic studies to identify rate-limiting steps.

- Compare solvent systems (e.g., DMF vs. DMAc) for improved solubility .

Q. What structural features make this compound valuable in agrochemical or medicinal research?

Methodological Answer:

- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative degradation .

- Chloro-Nitro Motif : Facilitates covalent binding to biological targets (e.g., enzymes in pesticide pathways) .

Case Study : In herbicides, the phenoxy linkage enables selective interaction with plant auxin receptors .

Q. How can reaction byproducts be identified and minimized during synthesis?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to detect halogenated side products (e.g., diaryl ethers from incomplete substitution) .

- Condition Tuning : Lower reaction temperatures (e.g., 60°C vs. 80°C) reduce decomposition but may prolong reaction time .

Data Contradiction Analysis Example

Issue : Route A (80% yield) vs. Route B (unreported yield).

Resolution : Replicate Route B with controlled conditions (dry solvent, inert atmosphere) and quantify yields. Compare purity via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.